Cas no 2228475-93-0 (2-(1,2-oxazol-3-yl)cyclopropylmethanamine)

2-(1,2-Oxazol-3-yl)cyclopropylmethanamine is a heterocyclic amine compound featuring a cyclopropane ring fused with an oxazole moiety. This structure imparts unique reactivity and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl group enhances conformational rigidity, while the oxazole ring contributes to electronic diversity, facilitating interactions in target binding or catalytic processes. Its amine functionality allows for further derivatization, enabling the development of novel bioactive molecules. The compound’s stability and synthetic versatility make it suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Proper handling and storage under inert conditions are recommended due to its reactive amine group.
2-(1,2-oxazol-3-yl)cyclopropylmethanamine structure
2228475-93-0 structure
Product Name:2-(1,2-oxazol-3-yl)cyclopropylmethanamine
CAS No:2228475-93-0
MF:C7H10N2O
MW:138.167101383209
CID:5945079
PubChem ID:165855938
Update Time:2025-05-25

2-(1,2-oxazol-3-yl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(1,2-oxazol-3-yl)cyclopropylmethanamine
    • 2228475-93-0
    • EN300-2000659
    • [2-(1,2-oxazol-3-yl)cyclopropyl]methanamine
    • Inchi: 1S/C7H10N2O/c8-4-5-3-6(5)7-1-2-10-9-7/h1-2,5-6H,3-4,8H2
    • InChI Key: RIYVOFKIRGKSLN-UHFFFAOYSA-N
    • SMILES: O1C=CC(C2CC2CN)=N1

Computed Properties

  • Exact Mass: 138.079312947g/mol
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 52Ų

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Additional information on 2-(1,2-oxazol-3-yl)cyclopropylmethanamine

Comprehensive Overview of 2-(1,2-oxazol-3-yl)cyclopropylmethanamine (CAS No. 2228475-93-0): Properties, Applications, and Research Insights

The compound 2-(1,2-oxazol-3-yl)cyclopropylmethanamine (CAS No. 2228475-93-0) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This bicyclic amine derivative, characterized by the fusion of a cyclopropylmethanamine backbone with a 1,2-oxazole ring, presents intriguing opportunities for drug discovery and material science. Researchers are particularly interested in its role as a bioisostere for more complex heterocyclic systems, offering improved metabolic stability and bioavailability in therapeutic agents.

In the context of current trends, the scientific community has shown growing interest in small-molecule modulators of biological targets, where compounds like 2-(1,2-oxazol-3-yl)cyclopropylmethanamine serve as valuable building blocks. The oxazole moiety in particular has become a hotspot for investigation due to its presence in numerous FDA-approved drugs and natural products. Recent literature searches reveal frequent queries about "oxazole derivatives in drug design" and "cyclopropylamine applications in medicinal chemistry," reflecting the compound's relevance to contemporary research.

Structural analysis of CAS 2228475-93-0 reveals several noteworthy features. The cyclopropane ring introduces significant ring strain, which can influence both the compound's reactivity and its interactions with biological targets. Meanwhile, the oxazole nitrogen atoms provide potential hydrogen bond acceptors, making this scaffold particularly interesting for protein-ligand interactions. These characteristics have led to its investigation in various structure-activity relationship (SAR) studies, especially in the development of kinase inhibitors and GPCR modulators.

From a synthetic chemistry perspective, 2-(1,2-oxazol-3-yl)cyclopropylmethanamine offers multiple handles for further derivatization. The primary amine functionality allows for amide bond formation or reductive amination, while the oxazole ring can participate in various cross-coupling reactions. This versatility has made it a popular intermediate in parallel synthesis and combinatorial chemistry approaches, particularly in fragment-based drug discovery programs.

The physicochemical properties of CAS 2228475-93-0 contribute to its utility in drug discovery. With a molecular weight of 138.17 g/mol and calculated LogP of approximately 0.9, this compound falls within the desirable range for lead-like compounds according to Lipinski's rule of five. Its relatively low polar surface area (PSA) of 42.5 Ų suggests good membrane permeability, making it particularly interesting for CNS-targeted therapeutics where blood-brain barrier penetration is crucial.

Recent patent literature indicates growing commercial interest in oxazole-containing compounds, with several applications specifically mentioning derivatives similar to 2-(1,2-oxazol-3-yl)cyclopropylmethanamine. The compound's potential as a privileged structure in medicinal chemistry has led to its inclusion in numerous corporate screening libraries. Database searches show increasing frequency of this scaffold in published protein-ligand crystal structures, particularly in complex with various enzyme targets.

In the field of agrochemicals, the cyclopropyl-oxazole motif has shown promise in the development of novel plant growth regulators and pest control agents. The structural rigidity imparted by the cyclopropane ring appears to confer stability against metabolic degradation in plants, while the heterocyclic system may participate in target interactions. This dual functionality has sparked interest in developing more sustainable crop protection solutions based on this chemical architecture.

Analytical characterization of 2228475-93-0 typically involves a combination of techniques including NMR spectroscopy (showing characteristic signals for the cyclopropyl protons at δ 0.5-1.0 ppm and oxazole protons at δ 7.5-8.5 ppm), mass spectrometry (with expected [M+H]+ peak at m/z 139), and HPLC purity analysis. The compound's stability under various conditions has been the subject of several recent studies, particularly regarding its behavior in physiological buffers and under photolytic stress.

From a regulatory perspective, 2-(1,2-oxazol-3-yl)cyclopropylmethanamine currently has no significant restrictions, making it accessible for research purposes worldwide. However, researchers should always consult local regulations when planning its use, especially in light of evolving chemical control policies. The compound's safety data sheet (SDS) should be carefully reviewed before handling, with particular attention to standard laboratory precautions for amine-containing compounds.

Future research directions for CAS 2228475-93-0 are likely to focus on expanding its applications in targeted protein degradation (PROTACs) and covalent inhibitor design. The compound's balanced properties make it an attractive candidate for these emerging therapeutic modalities. Additionally, its potential in metal-organic frameworks (MOFs) and other advanced materials is beginning to be explored, particularly where the combination of rigid and flexible elements is advantageous.

In conclusion, 2-(1,2-oxazol-3-yl)cyclopropylmethanamine represents a versatile and pharmacologically interesting scaffold with broad potential across multiple scientific disciplines. Its unique combination of structural features continues to inspire innovative applications in both life sciences and materials research, ensuring its place as a valuable tool in modern chemical exploration.

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